Platycodin D3

Overview

Description

Mechanism of Action

Target of Action

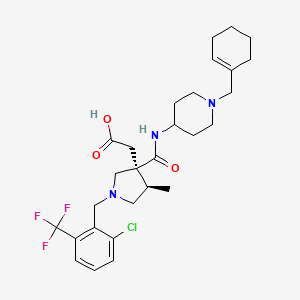

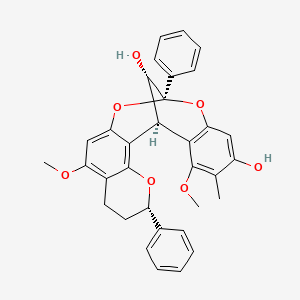

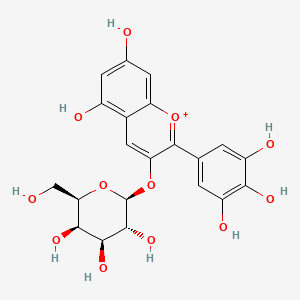

Platycodin D3, also known as Platycodin D (PLD), is an oleanane-type triterpenoid saponin extracted from the root of Platycodon grandiflorus . The primary targets of this compound are tumor cells and inflammatory cells . It has been reported to exhibit anti-inflammatory, anti-viral, anti-oxidation, anti-obesity, anticoagulant, spermicidal, and anti-tumor activities . In the context of cancer, this compound has been found to target the c-Myc protein in gastric cancer cells .

Mode of Action

This compound interacts with its targets primarily by triggering apoptosis and autophagy in tumor cells . In gastric cancer cells, this compound has been shown to downregulate the protein level of c-Myc rather than its mRNA level in a dose-dependent manner . It enhances the ubiquitination-dependent degradation of c-Myc, leading to significant cell cycle arrest and subsequent apoptosis .

Biochemical Analysis

Biochemical Properties

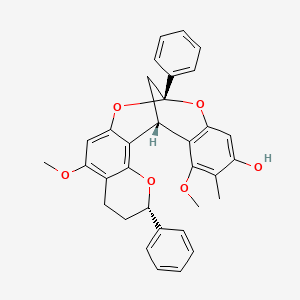

Platycodin D3 can be enzymatically converted to platycodin D via β-d-glucosidase hydrolysis . This biochemical reaction involves the hydrolysis of platycoside sugar moieties, significantly modifying the compound’s biofunctionality .

Cellular Effects

The cellular effects of this compound are primarily related to its conversion to platycodin D. The biotransformation process significantly increases the platycodin D levels in Platycodi radix extracts . Platycodin D is known for its various nutraceutical activities, suggesting that this compound may indirectly influence cell function through its conversion to platycodin D .

Molecular Mechanism

The molecular mechanism of this compound involves its enzymatic conversion to platycodin D via β-d-glucosidase hydrolysis . This process involves the cleavage of the glycosidic bond in this compound, leading to the formation of platycodin D .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time as it is converted to platycodin D . The stability and degradation of this compound, as well as its long-term effects on cellular function, are likely to be influenced by this conversion process .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the formation of platycodin D . This pathway involves the enzyme β-d-glucosidase, which catalyzes the hydrolysis of this compound to platycodin D .

Preparation Methods

Synthetic Routes and Reaction Conditions

Platycodin D3 can be synthesized through the deglucosylation reaction of its precursors, platycoside E and platycodin D, using β-glucosidase . This enzymatic conversion is typically carried out under optimal conditions to maximize yield.

Industrial Production Methods

Industrial production of this compound involves the extraction of Platycodon grandiflorus roots followed by purification processes. The roots are often extracted using solvents like ethanol or methanol, and the extract is then subjected to chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Platycodin D3 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: β-glucosidase is commonly used to hydrolyze this compound into its aglycone form.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.

Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to add sugar moieties to this compound.

Major Products Formed

The major products formed from these reactions include various glycosides and aglycones, which have different pharmacological properties .

Scientific Research Applications

Platycodin D3 has a wide range of scientific research applications:

Comparison with Similar Compounds

Platycodin D3 is similar to other triterpenoid saponins such as platycodin D, platycoside E, and polygalacin D . it is unique in its specific molecular structure and the distinct pharmacological activities it exhibits. For instance, while platycodin D and platycoside E are also known for their anti-inflammatory and anti-tumor properties, this compound has shown a higher potency in certain bioassays .

References

Properties

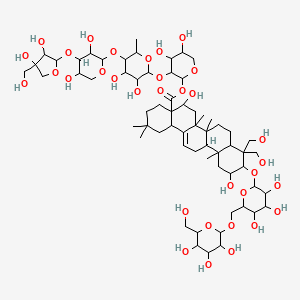

IUPAC Name |

[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-45(92-51-44(81)46(29(70)18-85-51)93-55-48(82)62(84,22-67)23-88-55)40(77)43(80)52(89-24)94-47-35(72)28(69)17-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(68)49(61(20-65,21-66)33(58)9-10-59(32,5)60(25,6)15-34(63)71)95-53-42(79)39(76)37(74)31(91-53)19-87-50-41(78)38(75)36(73)30(16-64)90-50/h7,24,26-55,64-82,84H,8-23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKCYIRZWRRXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317737 | |

| Record name | Platycodin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-03-1 | |

| Record name | Platycodin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platycodin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.